molecular formula C18H17NO2 B8537145 1h-Indole-5-carboxylic acid,3-methyl-2-phenyl-,ethyl ester

1h-Indole-5-carboxylic acid,3-methyl-2-phenyl-,ethyl ester

Cat. No. B8537145
M. Wt: 279.3 g/mol
InChI Key: UBVLUHMMALODFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-5-carboxylic acid,3-methyl-2-phenyl-,ethyl ester is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-5-carboxylic acid,3-methyl-2-phenyl-,ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-5-carboxylic acid,3-methyl-2-phenyl-,ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indole-5-carboxylic acid,3-methyl-2-phenyl-,ethyl ester

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

ethyl 3-methyl-2-phenyl-1H-indole-5-carboxylate

InChI

InChI=1S/C18H17NO2/c1-3-21-18(20)14-9-10-16-15(11-14)12(2)17(19-16)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3

InChI Key

UBVLUHMMALODFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Adapting the procedure of H.-C. Zhang (Tet. Lett. 1997, 38, 2439) ethyl 4-amino-3-iodobenzoate (from example 10, 0.500 g, 1.72 mmol) was dissolved in DMF (5 mL) and LiCl (0.073 g, 1.72 mmol, 1 equivalent), PPh3 (0.090 g, 0.34 mmol, 0.2 equivalent), K2CO3 (1.188 g, 8.6 mmol, 5 equivalents) and phenylpropyne (0.645 mL, 5.76 mmol, 3 equivalents) were added. The solution was degassed by purging with argon for 1 h and palladium acetate (0.039 g, 0.17 mmol, 0.1 equivalent) was added. The mixture was stirred at 80° C. under argon for 20 h. The reaction mixture was diluted with water (25 mL) and extracted with EtOAc (50 mL). The extract was washed with brine (3×25 mL) and dried (MgSO4). Concentration under reduced pressure and purification by flash chromatography with 10–15% EtOAc-hexane gave the desired 2-phenyl-3-methyl indole (0.275 g, least polar component) and the 3-phenyl-2-methyl isomer (0.109 g, more polar component).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.073 g
Type
reactant
Reaction Step Two
Name
Quantity
0.09 g
Type
reactant
Reaction Step Two
Name
Quantity
1.188 g
Type
reactant
Reaction Step Two
Quantity
0.645 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0.039 g
Type
catalyst
Reaction Step Four

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